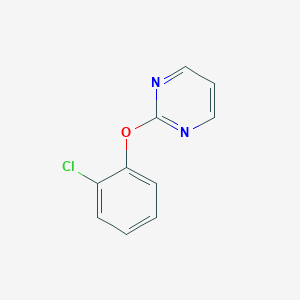

2-Chlorophenyl 2-pyrimidinyl ether

Description

2-Chlorophenyl 2-pyrimidinyl ether (molecular formula: C₁₀H₇ClN₂O, molecular weight: 206.63 g/mol) is a heteroaromatic compound featuring a pyrimidine ring linked via an ether bond to a 2-chlorophenyl group. Pyrimidine derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. The 2-chlorophenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H |

InChI Key |

TXZIOXBOHVTFQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC2=NC=CC=N2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(4-Chlorophenyl)-2-pyrimidinyl 2,3-dimethylphenyl ether

- Molecular Formula : C₁₈H₁₅ClN₂O

- Molecular Weight : 310.78 g/mol

- Key Features : A 4-chlorophenyl group attached to the pyrimidine ring at position 5, with a 2,3-dimethylphenyl ether at position 2.

- The 2,3-dimethylphenyl ether introduces steric hindrance, reducing rotational freedom and possibly affecting binding interactions. Purity is reported as ≥95% .

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether

- Molecular Formula : C₁₈H₁₅ClN₂OS

- Molecular Weight : 342.8 g/mol

- Key Features : A sulfanyl (-S-) linkage at position 6 of the pyrimidine ring and a methyl ether at position 3.

- Purity is ≥95% .

N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide

- Molecular Formula : C₁₄H₁₄ClN₃OS₂

- Molecular Weight : 339.86 g/mol

- Key Features : A sulfanyl-linked 4,6-dimethylpyrimidine and an acetamide group bound to a 2-chlorophenyl ring.

- Impact : The acetamide moiety introduces hydrogen-bonding sites, which could improve biological activity. The sulfanyl group may facilitate redox reactivity, differing from ether-based analogs .

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

Sulfanyl groups (e.g., in ) increase electron density and polarizability relative to ethers, favoring nucleophilic substitution reactions .

Biological Relevance :

- Pyrimidinyl ethers with chlorophenyl groups are explored as precursors for bioactive molecules. For example, sulfanyl-linked pyrimidines in show promise in agrochemical applications due to their thiophilicity.

- Methyl ethers (e.g., ) may enhance blood-brain barrier penetration in drug design due to increased lipophilicity .

Synthetic Considerations :

- Ether bonds are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, while sulfanyl groups often require thiol-disulfide chemistry .

- Steric hindrance from substituents like 2,3-dimethylphenyl () can complicate synthesis, necessitating optimized catalysts or elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.